8-Chloro-2-isopropylimidazo[1,2-a]pyrazine
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with isopropylamine, followed by cyclization under acidic conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Scientific Research Applications
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Organic Synthesis: This compound serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biological Research: It is used in studies related to enzyme inhibition and radical scavenging activities.
Mechanism of Action
The mechanism of action of 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Known for its acetylcholinesterase inhibitory activity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
8-chloro-2-propan-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-5-13-4-3-11-8(10)9(13)12-7/h3-6H,1-2H3 |
InChI Key |
ZOOQPDDBBYZJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CN=C(C2=N1)Cl |
Origin of Product |
United States |
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